molecular formula C14H15N5 B4843456 N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4843456
M. Wt: 253.30 g/mol
InChI Key: LEGAYAQXTASAJD-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-phenylpropyl group at the 6-position. Its structure combines aromatic and aliphatic components, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-17-16-11-19(14)18-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGAYAQXTASAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the intramolecular cyclization of pyrazinyl hydrazones, which can be achieved under mild conditions using a suitable catalyst . Another approach involves the formation of triazolopyrazinium-5-olates from cyano and amide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

Key structural differences among analogs include:

  • Position of the amine group : The target compound’s amine is at the 6-position, whereas analogs like N-(4-phenpropyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (compound 19) feature an 8-position amine, altering steric and electronic interactions with biological targets .
  • Substituent identity :
    • Trifluoromethyl group : N-(3-Phenylpropyl)-3-(trifluoromethyl) analog (C15H14F3N5) exhibits enhanced electronegativity and metabolic stability due to the CF3 group .
    • Indole derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl) analog (C16H13F3N6) incorporate indole moieties, which may engage in π-π stacking or hydrogen bonding with protein targets like BRD4 .
    • Alkyl chains : N-butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C9H13N5) has a shorter alkyl chain, reducing hydrophobicity (logP = 1.435) compared to the phenylpropyl-substituted target .
Table 1: Substituent Impact on Physicochemical Properties
Compound Name Substituent Position Molecular Formula Molecular Weight logP Key Feature(s)
Target Compound 3-phenylpropyl 6 Not provided - - Balance of hydrophobicity & bulk
N-(3-Phenylpropyl)-3-CF3 analog 3-CF3, 3-phenylpropyl 6 C15H14F3N5 321.306 ~2.5* Enhanced stability & electronegativity
N-butyl analog n-butyl 6 C9H13N5 191.23 1.435 Reduced hydrophobicity
Compound 6 (STK651245) 2-(indol-3-yl)ethyl 6 C16H13F3N6 346.31 ~3.0* BRD4 inhibition
Compound 19 4-phenpropyl 8 C15H17N5 267.33 ~2.8* Positional isomerism

*Estimated based on substituent contributions.

Biological Activity

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C20_{20}H22_{22}N6_{6}
  • Molecular Weight : 343.38 g/mol

The compound features a unique structural arrangement with a triazole ring fused to a pyridazine moiety, which contributes to its pharmacological properties. Its synthesis typically involves cyclization reactions with appropriate precursors, such as 3-methyl-1H-[1,2,4]triazole and 3-phenylpropylamine under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It targets bacterial cell division proteins such as ZipA by stabilizing FtsZ protofilaments, disrupting normal bacterial growth and replication processes . This mechanism positions it as a potential candidate for developing novel antibacterial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study highlighted its ability to suppress glial activation in neurodegenerative diseases by selectively blocking the production of pro-inflammatory cytokines like IL-1 beta and iNOS without inhibiting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in treating neuroinflammatory conditions.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit moderate cytotoxicity against various cancer cell lines. For instance, one study reported that compounds related to this compound displayed significant cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50_{50} values ranging from 1.06 to 2.73 μM . The compounds induced apoptosis and cell cycle arrest in these cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

This table summarizes the cytotoxicity of specific derivatives related to this compound against different cancer cell lines .

Future Directions in Research

Given the promising biological activities exhibited by this compound and its derivatives, future research may focus on:

  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Evaluating the efficacy and safety of these compounds in clinical settings for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
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N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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